Cas no 104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI))
![2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) structure](https://de.kuujia.com/scimg/cas/104778-23-6x500.png)
104778-23-6 structure
Produktname:2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
CAS-Nr.:104778-23-6
MF:C38H40N2O7
MW:636.733410835266
CID:1149285
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
- Rodiasine,O12-demethyl-O12'-methyl-15-oxo-
- (+)-Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,[4aR-(4aR*,16aR*)]-
- Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9C
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one, 3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-, (4aR,16aR)- (9CI)
-
- Inchi: 1S/C38H40N2O7/c1-39-13-11-22-18-31(44-4)32-20-25(22)28(39)16-21-7-10-30(43-3)27(15-21)26-17-24(8-9-29(26)41)36(42)35-34-23(12-14-40(35)2)19-33(45-5)37(46-6)38(34)47-32/h7-10,15,17-20,28,35,41H,11-14,16H2,1-6H3
- InChI-Schlüssel: OUSQOTNZRASOJV-UHFFFAOYSA-N
- Lächelt: COC1C2=CC3C(CC4C=C(C5C(O)=CC=C(C(C6C7C(=CC(=C(C=7O2)OC)OC)CCN6C)=O)C=5)C(OC)=CC=4)N(C)CCC=3C=1
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 636.284
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1080
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 89.9A^2
Experimentelle Eigenschaften
- Dichte: 1.230±0.06 g/cm3(Predicted)
- Siedepunkt: 784.5±60.0 °C(Predicted)
- PSA: 52.54
- pka: 7.56±0.20(Predicted)
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Verwandte Literatur
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)) Verwandte Produkte
- 1240565-18-7(1-(3-chloro-2-fluorophenyl)methylpiperazine)
- 2190365-47-8(2-(cyclopentyloxy)-5-4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonylpyridine)
- 1261927-20-1(3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid)
- 2680858-74-4(4,4-difluoro-3-methyl-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)butanoic acid)
- 1097054-27-7(1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine)
- 2229322-82-9((1-phenylcyclopropyl)hydrazine)
- 438031-61-9(4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)
- 2172081-36-4(1-(1-amino-2-cyclobutylethyl)cyclobutan-1-ol)
- 1794883-77-4({[(2,4-difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate)
- 1154213-03-2(1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
